(2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one
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Overview
Description
(2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one is a complex organic compound with a unique structure that includes bromine atoms, a benzothiophene core, and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of bromine atoms into the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Substitution of a hydrogen atom with a methoxy group using reagents like sodium methoxide or dimethyl sulfate.
Formation of the Benzothiophene Core: Cyclization reactions involving sulfur sources such as thiourea or elemental sulfur.
Aldol Condensation: Formation of the final product through an aldol condensation reaction between the benzothiophene derivative and the brominated methoxyphenyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
(2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and reactivity.
Materials Science: Application in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
(2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one is unique due to its combination of bromine atoms, a benzothiophene core, and a methoxy-substituted phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2Z)-2-[[3,5-dibromo-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Br2O2S/c1-14-6-8-15(9-7-14)13-27-23-18(24)10-16(11-19(23)25)12-21-22(26)17-4-2-3-5-20(17)28-21/h2-12H,13H2,1H3/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDCGZJSCMBVSV-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=C3C(=O)C4=CC=CC=C4S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=C\3/C(=O)C4=CC=CC=C4S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Br2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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